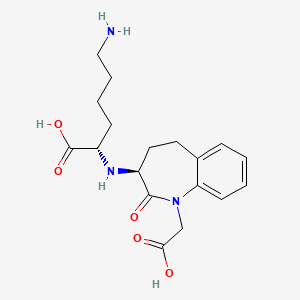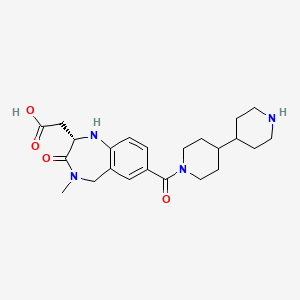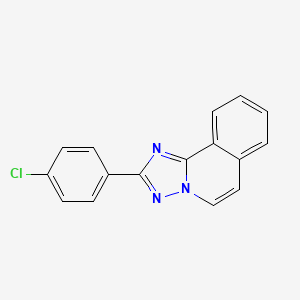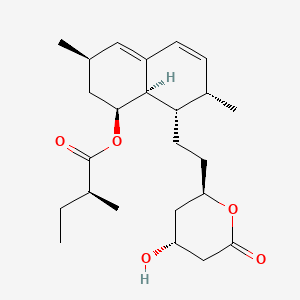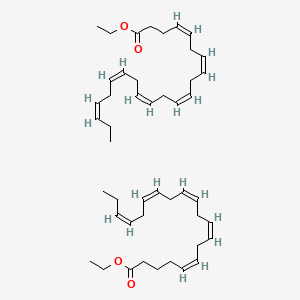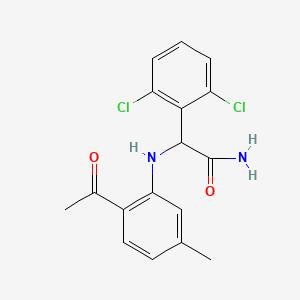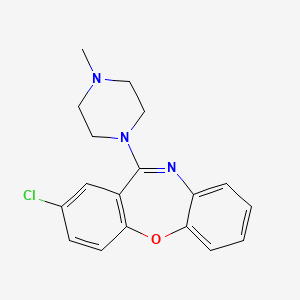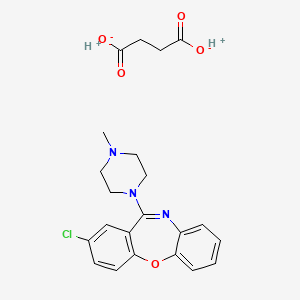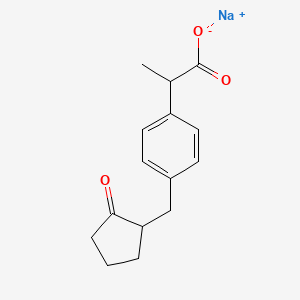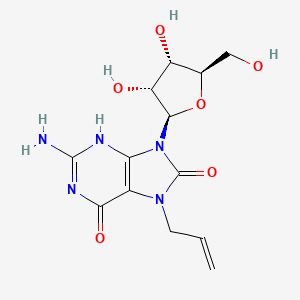
莲心碱
描述
莲心碱是一种双苄基异喹啉生物碱,主要存在于莲 (Nelumbo nucifera) 的种子中。 该化合物因其多样的药理活性而备受关注,包括抗炎、抗癌和神经保护作用 .
科学研究应用
莲心碱有广泛的科学研究应用:
化学: 用作研究双苄基异喹啉生物碱及其衍生物的模型化合物。
生物学: 研究其在自噬和细胞凋亡等细胞过程中的作用。
医学: 探索其在治疗急性肺损伤、癌症和神经退行性疾病等疾病方面的治疗潜力
工业: 由于其生物活性,它被用于开发药物和保健品.
作用机制
莲心碱通过多种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, liensinine has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .
Cellular Effects
Liensinine exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, liensinine suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, liensinine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .
Molecular Mechanism
At the molecular level, liensinine exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . Liensinine also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, liensinine’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of liensinine have been observed to change over time. Liensinine is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that liensinine can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of liensinine vary with different dosages in animal models. At lower doses, liensinine has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, liensinine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Liensinine is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . Liensinine also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .
Transport and Distribution
Within cells and tissues, liensinine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Liensinine’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .
Subcellular Localization
Liensinine’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows liensinine to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .
准备方法
合成路线和反应条件: 莲心碱可以通过多种化学路线合成。一种常见的方法是使用逆流色谱法从莲子芯中提取。 分离的溶剂混合物可以包括正烷烃、卤代烃、脂肪醇、脂肪酮、脂肪酯、醚和水的组合 .
工业生产方法: 在工业环境中,从莲子中提取莲心碱已优化为大规模生产。 该工艺确保了高纯度(超过 95%)和高回收率,使其适用于各种应用 .
化学反应分析
反应类型: 莲心碱经历了几种类型的化学反应,包括:
氧化: 莲心碱可以在特定条件下氧化形成各种氧化衍生物。
还原: 还原反应可以修饰莲心碱以产生具有不同药理活性的还原形式。
取代: 取代反应可以在莲心碱分子中引入不同的官能团,改变其活性及溶解度。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 在受控条件下使用各种试剂,包括卤素和烷基化试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生脱氢形式 .
相似化合物的比较
莲心碱通常与其他双苄基异喹啉生物碱进行比较,例如:
异莲心碱: 结构相似,但其特定的药理作用不同。
属性
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCMLUTCAKSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2586-96-1 | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



